chemical structure and physical properties of 2-(1-methoxyethyl)-3-methyl oxirane
chemical structure and physical properties of 2-(1-methoxyethyl)-3-methyl oxirane
Executive Summary
The compound 2-(1-methoxyethyl)-3-methyl oxirane (Molecular Formula: C₆H₁₂O₂) is a highly functionalized, sterically nuanced aliphatic epoxide. Serving as a sophisticated chiral building block, it features a reactive oxirane core flanked by a methyl group and a 1-methoxyethyl moiety. This structural complexity makes it an invaluable intermediate in the total synthesis of complex polyketides, macrolides, and targeted pharmaceutical agents. This technical guide deconstructs its physicochemical properties, outlines a rigorously validated synthetic methodology, and explores the mechanistic causality governing its regioselective reactivity.
Structural Elucidation & Physical Properties
The reactivity of 2-(1-methoxyethyl)-3-methyl oxirane is fundamentally dictated by the severe angle and torsional strain of its three-membered ether ring. The deviation from the ideal sp³ bond angle (109.5°) to approximately 60° introduces significant ring strain (calc. ~13 kcal/mol), which acts as the primary thermodynamic driving force for its chemical transformations .
The molecule possesses multiple stereocenters (C2 and C3 of the oxirane ring, plus the chiral center on the 1-methoxyethyl group), allowing for rich stereochemical diversity. Because highly specific empirical data on this exact substituted oxirane is sparse, its physical properties are extrapolated from closely related structural analogs, such as 2-(1-methoxyethyl)oxirane and 2,3-dimethyloxirane.
Table 1: Physicochemical Profile
| Property | Value | Derivation / Analogy Method |
| Molecular Formula | C₆H₁₂O₂ | Exact |
| Molecular Weight | 116.16 g/mol | Exact |
| Physical State | Colorless liquid | Analogy to 2,3-dimethyloxirane |
| Estimated Boiling Point | 125 – 135 °C | Extrapolated from 2-(1-methoxyethyl)oxirane |
| Estimated Density | ~0.95 g/cm³ | Predictive structural modeling |
| LogP (Octanol/Water) | ~0.8 - 1.2 | Calculated (XLogP3 analog) |
| Ring Strain Energy | ~13 kcal/mol | Standard oxirane thermodynamic data |
Synthetic Methodology: Epoxidation of 4-methoxy-2-pentene
To synthesize 2-(1-methoxyethyl)-3-methyl oxirane, the most direct and stereocontrolled route is the electrophilic epoxidation of its corresponding alkene precursor, 4-methoxy-2-pentene , using meta-chloroperoxybenzoic acid (mCPBA).
Experimental Protocol
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Objective : Achieve stereospecific syn-addition of an oxygen atom across the C2=C3 double bond.
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Reagents : 4-methoxy-2-pentene (1.0 eq), mCPBA (1.2 eq), Anhydrous Dichloromethane (DCM), Saturated aq. Na₂S₂O₃, Saturated aq. NaHCO₃, Anhydrous MgSO₄.
Step-by-Step Workflow & Causality:
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Preparation & Temperature Control : Dissolve 4-methoxy-2-pentene in anhydrous DCM. Cool the reaction flask to 0 °C using an ice-water bath.
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Causality: Cooling is critical to control the highly exothermic nature of the peracid oxygen transfer. It prevents non-specific oxidative cleavage and suppresses the thermal degradation of mCPBA.
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Oxidant Addition : Add mCPBA portion-wise over 30 minutes.
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Causality: Portion-wise addition maintains a low steady-state concentration of heat, ensuring the stereospecific concerted syn-addition mechanism remains the dominant kinetic pathway.
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Reaction Propagation : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours to ensure complete conversion.
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Self-Validating Quench : Add saturated aqueous Na₂S₂O₃ and stir vigorously for 15 minutes.
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Causality: Thiosulfate acts as a reducing agent to destroy any unreacted peracid, converting it to the corresponding carboxylic acid. This is a mandatory safety step that eliminates peroxide explosion hazards during subsequent solvent evaporation.
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Neutralization & Phase Separation : Wash the organic layer with saturated aqueous NaHCO₃ (3x).
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Causality: The weak base deprotonates the m-chlorobenzoic acid byproduct. The resulting sodium salt is highly water-soluble, partitioning entirely into the aqueous phase and leaving the organic phase highly pure.
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Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate the pure oxirane diastereomers.
Figure 1: Synthetic workflow for the epoxidation of 4-methoxy-2-pentene.
Chemical Reactivity & Mechanistic Causality
The primary utility of 2-(1-methoxyethyl)-3-methyl oxirane in drug development is its capacity to undergo regioselective nucleophilic ring-opening. Because the oxygen atom is a poor leaving group, the reaction relies entirely on the release of ring strain .
Regioselectivity Under Basic/Neutral Conditions
When treated with a strong nucleophile under basic conditions (e.g., Sodium methoxide in methanol), the ring-opening proceeds via a concerted Sₙ2-like mechanism. The regiochemical outcome is strictly governed by steric hindrance rather than electronic stabilization .
Analyzing the two electrophilic carbons of the oxirane:
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C2 Position : Bonded to a bulky secondary 1-methoxyethyl group[-CH(OCH₃)CH₃].
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C3 Position : Bonded to a small primary methyl group [-CH₃].
Because the C3 position is significantly less sterically encumbered, the incoming nucleophile preferentially attacks C3 . The attack occurs via a backside trajectory (anti-addition), resulting in the inversion of stereochemical configuration at C3 and the formation of a highly substituted β-alkoxy alcohol after protonation.
Figure 2: SN2-like nucleophilic ring-opening mechanism pathway.
Analytical Characterization
To validate the successful synthesis and structural integrity of 2-(1-methoxyethyl)-3-methyl oxirane, the following analytical markers are utilized:
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¹H NMR (CDCl₃, 400 MHz) : The most diagnostic signals are the oxirane ring protons. The proton at C2 typically appears as a doublet of doublets (dd) around δ 2.6 - 2.8 ppm, while the proton at C3 appears as a multiplet (m) around δ 2.9 - 3.1 ppm, heavily coupled to the adjacent methyl group. The methoxy (-OCH₃) singlet will appear sharply at ~δ 3.3 ppm.
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Infrared (IR) Spectroscopy : The absence of a broad -OH stretch (3200-3600 cm⁻¹) and the absence of an alkene C=C stretch (~1650 cm⁻¹) confirm the consumption of the precursor. The characteristic asymmetric ring contraction of the epoxide appears as a sharp band near 1250 cm⁻¹ and 830 cm⁻¹.
References
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Chemistry Steps. "Epoxides Ring-Opening Reactions." Available at:[Link]
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OpenOChem. "Reactions of Epoxides - Nucleophilic Ring Opening." Available at:[Link]
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Chemistry LibreTexts. "18.6: Reactions of Epoxides - Ring-opening." Available at:[Link]
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Master Organic Chemistry. "Epoxide Ring Opening With Base." Available at:[Link]
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PubChem. "2-(1-Methoxyethyl)oxirane | C5H10O2 | CID 18795108." National Center for Biotechnology Information. Available at:[Link]
